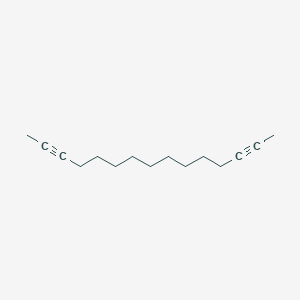
2-methylnaphthalene-1,4-dione;7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylnaphthalene-1,4-dione;7H-purin-6-amine is a compound that combines two distinct chemical structures: 2-methylnaphthalene-1,4-dione, a naphthoquinone derivative, and 7H-purin-6-amine, a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene using reagents such as chromic acid or potassium permanganate . The reaction is carried out under controlled conditions to ensure the formation of the desired naphthoquinone derivative.
For the preparation of 7H-purin-6-amine, a common method involves the cyclization of appropriate precursors, such as 4,5-diaminopyrimidine, under acidic or basic conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 2-methylnaphthalene-1,4-dione involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products . Similarly, the industrial synthesis of 7H-purin-6-amine involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthoquinone ring.
7H-purin-6-amine also participates in several reactions, such as:
Nucleophilic substitution: The amino group can be substituted with other nucleophiles.
Cyclization: Formation of fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher quinones and carboxylic acids.
Reduction: Formation of hydroquinones and dihydro derivatives.
Substitution: Introduction of halogens, alkyl, and aryl groups.
Applications De Recherche Scientifique
2-methylnaphthalene-1,4-dione and 7H-purin-6-amine have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their roles in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis . It targets cellular enzymes and pathways involved in oxidative stress response .
7H-purin-6-amine acts by interfering with nucleic acid metabolism, inhibiting the synthesis of DNA and RNA . It targets enzymes such as DNA polymerase and ribonucleotide reductase, disrupting cellular replication and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menadione (Vitamin K3): A naphthoquinone derivative with similar redox properties.
Phthiocol: Another naphthoquinone with anticancer properties.
Adenine: A purine derivative involved in nucleic acid metabolism.
Uniqueness
2-methylnaphthalene-1,4-dione;7H-purin-6-amine is unique due to its combined structure, allowing it to exhibit both redox activity and nucleic acid interference . This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
651031-70-8 |
|---|---|
Formule moléculaire |
C16H13N5O2 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
2-methylnaphthalene-1,4-dione;7H-purin-6-amine |
InChI |
InChI=1S/C11H8O2.C5H5N5/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;6-4-3-5(9-1-7-3)10-2-8-4/h2-6H,1H3;1-2H,(H3,6,7,8,9,10) |
Clé InChI |
GSCLUYLPCGLSQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=NC2=NC=NC(=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


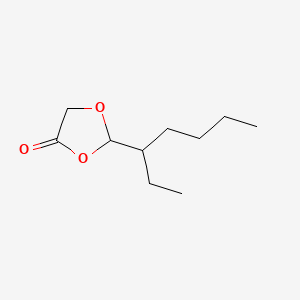
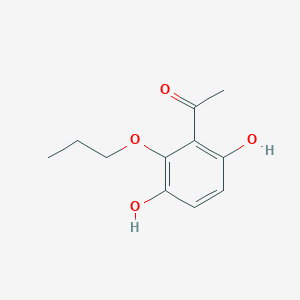

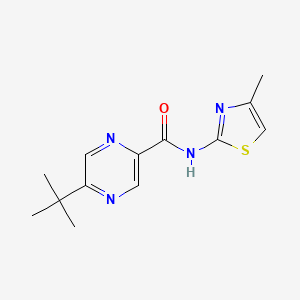
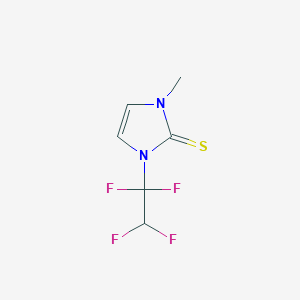
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
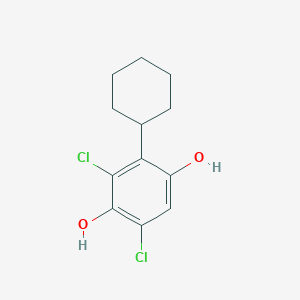
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)

![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
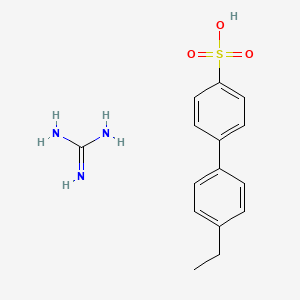
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
